4-{1-[4-(Trifluoromethoxy)phenyl]-2-aziranyl}pyridine
Overview
Description
4-{1-[4-(Trifluoromethoxy)phenyl]-2-aziranyl}pyridine is a complex organic compound characterized by the presence of a trifluoromethoxyphenyl group attached to an aziridine ring, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{1-[4-(Trifluoromethoxy)phenyl]-2-aziranyl}pyridine typically involves the following steps:
Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate epoxide with an amine under basic conditions.
Introduction of the Trifluoromethoxyphenyl Group: This step often involves a nucleophilic substitution reaction where a trifluoromethoxyphenyl halide reacts with the aziridine intermediate.
Coupling with Pyridine: The final step involves coupling the aziridine derivative with a pyridine ring, which can be facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-{1-[4-(Trifluoromethoxy)phenyl]-2-aziranyl}pyridine can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines.
Reduction: The compound can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxaziridines.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aziridines with various functional groups.
Scientific Research Applications
4-{1-[4-(Trifluoromethoxy)phenyl]-2-aziranyl}pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.
Materials Science: The compound is investigated for its use in the development of novel polymers and materials with unique electronic properties.
Biological Studies: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{1-[4-(Trifluoromethoxy)phenyl]-2-aziranyl}pyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, particularly those involved in oxidative stress and metabolic pathways.
Pathways Involved: It may modulate pathways related to enzyme inhibition, receptor binding, and signal transduction.
Comparison with Similar Compounds
- 4-(Trifluoromethoxy)phenylboronic acid
- 4-(Trifluoromethoxy)benzaldehyde
- 1-(4-(Trifluoromethoxy)phenyl)cyclopropanecarboxylic acid
Comparison:
- Uniqueness: 4-{1-[4-(Trifluoromethoxy)phenyl]-2-aziranyl}pyridine is unique due to the presence of both an aziridine ring and a pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
- Structural Differences: While similar compounds may contain the trifluoromethoxyphenyl group, the combination with an aziridine and pyridine ring is unique to this compound, leading to different chemical and biological properties .
Properties
IUPAC Name |
4-[1-[4-(trifluoromethoxy)phenyl]aziridin-2-yl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O/c15-14(16,17)20-12-3-1-11(2-4-12)19-9-13(19)10-5-7-18-8-6-10/h1-8,13H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAXGRYKBKINLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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